molecular formula C11H11Cl2N3O2 B1381119 tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1038588-24-7

tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B1381119
CAS No.: 1038588-24-7
M. Wt: 288.13 g/mol
InChI Key: VLWHADKTLVXEID-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C11H11Cl2N3O2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • CAS Number : 1038588-24-7
  • Molecular Weight : 288.14 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : Research indicates that pyrrolo[2,3-d]pyrimidines can serve as inhibitors of key kinases involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC50 values ranging from 0.210 to 0.530 μM .
  • Anticancer Activity : The compound exhibits promising anticancer properties by targeting multiple tyrosine kinases. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 29 µM .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its derivatives:

Activity Target IC50 (µM) Reference
Inhibition of PfCDPK4Plasmodium falciparum0.210 - 0.530
CytotoxicityVarious cancer cell lines29 - 59
Inhibition of EGFREpidermal growth factor receptor40 - 204
Induction of apoptosisHepG2 cellsN/A

Case Studies

  • Inhibition of Plasmodium falciparum : A study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of PfCDPK4 highlighted the compound's potential in treating malaria. The research utilized molecular docking studies to optimize binding interactions with the target kinase .
  • Anticancer Properties : Another investigation evaluated several pyrrolo[2,3-d]pyrimidine derivatives for their anticancer effects against HeLa and MDA-MB-231 cell lines. Notably, one derivative exhibited an IC50 value comparable to established tyrosine kinase inhibitors (TKIs), indicating its potential for further development in cancer therapy .

Properties

IUPAC Name

tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHADKTLVXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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